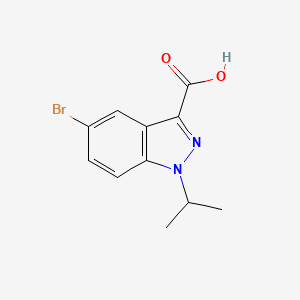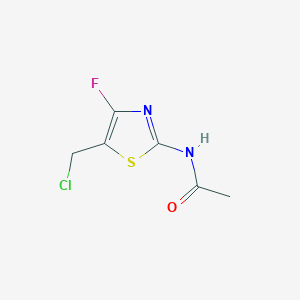
N-(5-(Chloromethyl)-4-fluorothiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(Chloromethyl)-4-fluorothiazol-2-yl)acetamide is a heterocyclic compound that contains a thiazole ring substituted with a chloromethyl group at the 5-position and a fluorine atom at the 4-position. The acetamide group is attached to the 2-position of the thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Chloromethyl)-4-fluorothiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea. For example, 2-chloroacetophenone can react with thiourea in the presence of a base to form the thiazole ring.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced by reacting the thiazole derivative with chloromethyl methyl ether in the presence of a Lewis acid such as aluminum chloride.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
N-(5-(Chloromethyl)-4-fluorothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the chloromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines can be used under mild conditions.
Electrophilic Substitution: Reagents such as bromine, iodine, and nitronium ions can be used under acidic conditions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thioethers, and amines.
Electrophilic Substitution: Products include halogenated and nitrated derivatives.
Oxidation and Reduction: Products include sulfoxides, sulfones, and reduced thiazole derivatives.
科学研究应用
N-(5-(Chloromethyl)-4-fluorothiazol-2-yl)acetamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of agrochemicals, dyes, and materials science.
作用机制
The mechanism of action of N-(5-(Chloromethyl)-4-fluorothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed biological activities. For example, it may inhibit microbial enzymes, leading to its antimicrobial effects, or interact with cellular signaling pathways, leading to its anticancer effects.
相似化合物的比较
N-(5-(Chloromethyl)-4-fluorothiazol-2-yl)acetamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
属性
分子式 |
C6H6ClFN2OS |
|---|---|
分子量 |
208.64 g/mol |
IUPAC 名称 |
N-[5-(chloromethyl)-4-fluoro-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C6H6ClFN2OS/c1-3(11)9-6-10-5(8)4(2-7)12-6/h2H2,1H3,(H,9,10,11) |
InChI 键 |
CHEJGQRQAPZUAQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC(=C(S1)CCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


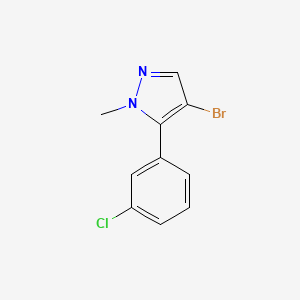
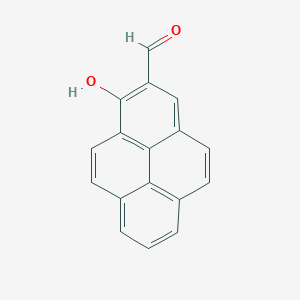
![6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)
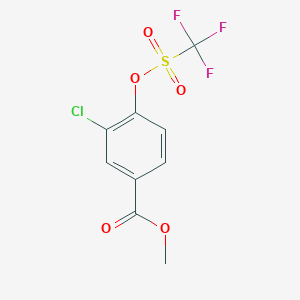
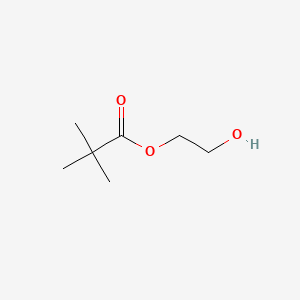

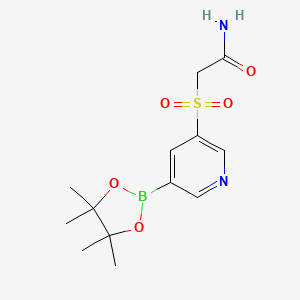
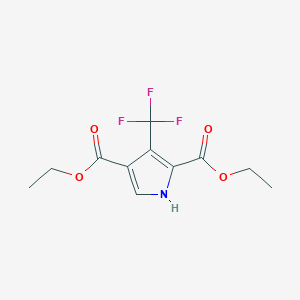
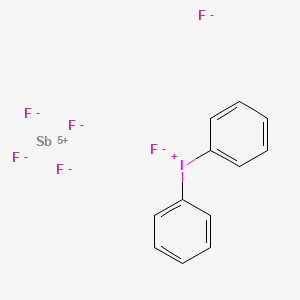
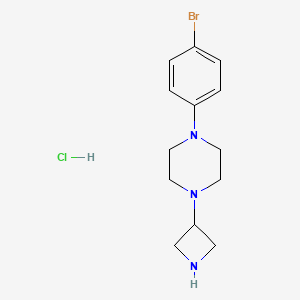
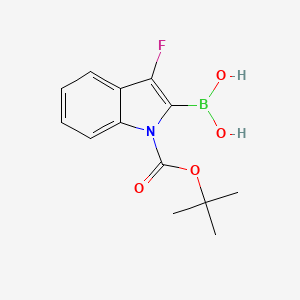

![1-Pyrrolidinecarboxylic acid, 2-[[(4-phenyl-1,2,3-thiadiazol-5-yl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13981911.png)
